tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate
Description
Significance of tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate as a Synthetic Intermediate
The primary significance of this compound in a research context lies in its potential as a synthetic intermediate. The presence of both a protected amine and a free phenolic hydroxyl group on the same aromatic ring allows for selective chemical modifications at different sites of the molecule. The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines, which can be removed under acidic conditions. creative-peptides.com This allows for subsequent reactions at the nitrogen atom.
The hydroxyl group can undergo a variety of reactions, such as etherification or esterification, to introduce new functional groups. This dual functionality makes the compound a potentially versatile building block in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. For instance, the core structure could be incorporated into larger scaffolds for the development of novel ligands or biologically active compounds.
Historical Context of Research Involving this compound and Related Structures
The development of carbamates as protecting groups has a rich history, particularly intertwined with the advancements in peptide synthesis. The need to selectively protect the amino group of one amino acid while forming a peptide bond with another led to the exploration of various functional groups. The benzyloxycarbonyl (Cbz or Z) group was one of the earliest successful amine protecting groups.
The introduction of the tert-butoxycarbonyl (Boc) group provided a valuable orthogonal protecting group strategy, as it could be removed under acidic conditions, leaving the Cbz group intact. creative-peptides.comwikipedia.org This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection and reaction of different functional groups within the same molecule. While specific historical details on the first synthesis or application of this compound are not widely documented, its existence is a logical extension of the well-established chemistry of Boc-protected phenols and anilines. Research on N-aryl-N-methylcarbamates has been driven by their potential applications in various fields, including as intermediates in the synthesis of biologically active compounds.
Below are data tables summarizing the key properties of the subject compound and a general overview of common carbamate (B1207046) protecting groups.
| Property | Value |
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| Appearance | Not specified (likely a solid) |
| SMILES | CC(C)(C)OC(=O)N(C)C1=CC=CC=C1O |
| InChI Key | CGBYTQAMAYIGTO-UHFFFAOYSA-N |
An interactive data table summarizing common carbamate protecting groups is provided below.
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H2, Pd/C) |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |
Properties
CAS No. |
76570-54-2 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl N 2 Hydroxyphenyl N Methylcarbamate
Direct Synthesis Approaches
Direct synthetic strategies primarily focus on the formation of the carbamate (B1207046) functional group from a suitable amine precursor. These methods are often preferred for their efficiency and atom economy.
The most common and direct method for the synthesis of tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate is the N-acylation of the corresponding secondary amine, 2-(methylamino)phenol (B3029285), with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgtotal-synthesis.com This reaction, known as N-tert-butoxycarbonylation or "Boc protection," is widely used in organic synthesis due to its high efficiency, mild reaction conditions, and the stability of the resulting carbamate. derpharmachemica.com
The reaction involves the nucleophilic attack of the secondary amine nitrogen of 2-(methylamino)phenol onto one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate to form the desired carbamate, along with the byproducts tert-butanol (B103910) and carbon dioxide. The reaction is typically performed in the presence of a base to neutralize the acidic proton on the amine, although catalyst-free systems have also been developed, particularly in aqueous media. organic-chemistry.orgnih.gov The phenolic hydroxyl group is generally less reactive under these conditions, allowing for chemoselective N-acylation. organic-chemistry.org
Various conditions can be employed for this transformation, differing in the choice of solvent and base or catalyst. The selection of a specific protocol often depends on the scale of the reaction and the presence of other functional groups in the substrate.
| Catalyst/Base | Solvent | Temperature | Key Features |
|---|---|---|---|
| None (Catalyst-Free) | Water / Water-Acetone | Room Temperature | Environmentally benign; excellent yields for various amines and aminophenols. nih.gov |
| 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (B52724) / Dichloromethane | Room Temperature | Catalytic amounts accelerate the reaction, especially for less nucleophilic amines. acs.orgnih.gov |
| Sodium Hydroxide / Sodium Bicarbonate | Water / THF / Chloroform (B151607) | 0°C to Reflux | Standard basic conditions, often used for amino acids and water-soluble amines. total-synthesis.com |
| Heterogeneous Acid Catalysts (e.g., Amberlite-IR 120) | Solvent-Free | Room Temperature | Facilitates easy catalyst removal by filtration; rapid reaction times. derpharmachemica.com |
Amination-carboxylation represents a conceptual approach where the amine and carboxyl functionalities are introduced in a sequence. A plausible, though less direct, route to the target compound could involve the generation of an isocyanate intermediate from a phenol (B47542) precursor. For example, 2-hydroxyphenyl isocyanate could be synthesized from 2-aminophenol (B121084) and a phosgene (B1210022) equivalent. This reactive isocyanate could then be trapped with methylamine (B109427) to form a urea (B33335) derivative, which would subsequently require conversion to the target carbamate, a non-trivial transformation. A more direct trapping of the isocyanate with a metallated derivative of tert-butanol could also be envisioned, but this is less common than the methods described in other sections.
The Curtius rearrangement provides a powerful method for converting a carboxylic acid into a Boc-protected amine in a one-pot procedure. nih.govnih.gov This strategy avoids the direct handling of the amine precursor, which can be advantageous if it is unstable or difficult to acquire. For the synthesis of this compound, the required starting material would be a derivative of 2-hydroxy-N-methylanthranilic acid.
The process involves three key steps that occur sequentially in the same reaction vessel:
Acyl Azide (B81097) Formation: The carboxylic acid is first converted into a reactive acyl azide intermediate. A common reagent for this is diphenylphosphoryl azide (DPPA). nih.govorgsyn.org
Rearrangement: Upon gentle heating, the acyl azide undergoes thermal decomposition, losing nitrogen gas (N₂) and rearranging to form an isocyanate intermediate. This rearrangement occurs with complete retention of the configuration of the migrating group. wikipedia.org
Trapping: The isocyanate is not isolated but is trapped in situ by an alcohol present in the reaction mixture. When tert-butanol is used as the trapping agent (and often as the solvent), it adds to the isocyanate to form the desired tert-butyl carbamate. nih.govwikipedia.org
This one-pot method is highly valued for its tolerance of various functional groups and its operational simplicity. orgsyn.org
| Reagent for Azide Formation | Alcohol/Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Diphenylphosphoryl azide (DPPA) | tert-Butanol | Reflux, often with a base like triethylamine (B128534) (Et₃N) | nih.gov |
| Sodium Azide (NaN₃) / Di-tert-butyl dicarbonate (Boc₂O) | - (Boc₂O provides the tert-butoxy (B1229062) group) | 40 °C, often with a Zn(II) catalyst | orgsyn.org |
| Propylphosphonic Anhydride (B1165640) (T3P®) / NaN₃ | tert-Butanol | 60 °C | organic-chemistry.org |
This approach focuses on the synthesis of the key intermediate, 2-(methylamino)phenol, from a suitable carbonyl compound. pcovery.comscbt.comuq.edu.au Reductive amination, also known as reductive alkylation, is a highly efficient method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com
The synthesis of 2-(methylamino)phenol typically starts with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). The aldehyde reacts with methylamine under weakly acidic conditions to form an intermediate imine (or the corresponding iminium ion). This imine is not isolated but is reduced in the same pot to the secondary amine using a hydride reducing agent. researchgate.net A key advantage of this method is that it is a one-pot reaction that avoids the problems of over-alkylation often seen in direct alkylation of amines with alkyl halides. masterorganicchemistry.com
A variety of reducing agents can be used, with sodium borohydride (B1222165) and its derivatives being the most common. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com
| Reducing Agent | Abbreviation | Typical Solvent | Characteristics |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective and widely used; can also reduce the starting aldehyde. researchgate.net |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Selectively reduces imines/iminium ions at acidic pH; toxic cyanide byproduct. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane, THF | Mild and selective; less toxic than NaBH₃CN. |
| Catalytic Hydrogenation | H₂/Pd-C | Methanol, Ethanol | "Green" method; may reduce other functional groups (e.g., alkenes). researchgate.net |
Once 2-(methylamino)phenol is prepared via this route, it is then converted to the final product using di-tert-butyl dicarbonate as described in section 2.1.1.
Beyond the primary methods, other reagents can be used to form the carbamate. One classic alternative to Boc anhydride is the use of tert-butyl chloroformate . This reagent reacts with 2-(methylamino)phenol, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the carbamate and the corresponding ammonium (B1175870) hydrochloride salt.
Another approach involves transesterification-like reactions using other activated carbonate species. For example, tert-butyl phenyl carbonate can react with amines to form tert-butyl carbamates, releasing phenol as a byproduct. orgsyn.org This method can be advantageous when selectivity is required.
Indirect Synthesis and Precursor Modifications
Indirect methods involve synthesizing a related molecule first and then modifying it to obtain the final target. A highly feasible indirect route is the N-methylation of a carbamate precursor .
In this strategy, 2-aminophenol is first reacted with di-tert-butyl dicarbonate to yield tert-butyl N-(2-hydroxyphenyl)carbamate. This precursor, which contains a secondary carbamate (N-H), can then be N-methylated. The reaction typically requires a strong base, such as sodium hydride (NaH), to deprotonate the carbamate nitrogen, making it nucleophilic. The resulting anion is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, to introduce the methyl group and form the final product. Care must be taken to avoid competing O-alkylation of the nearby phenol group, which can often be controlled by the choice of base and reaction conditions.
Preparation of Substituted Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates.nih.govresearchgate.net
A foundational method for synthesizing carbamates structurally related to this compound involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. nih.govresearchgate.net This approach provides a direct route to a variety of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates.
The general procedure involves dissolving a substituted phenyl chlorocarbonate in a dry solvent, such as diethyl ether, and adding it to a solution of the corresponding substituted 2-(aminomethyl)phenol (B125469) and a base, typically triethylamine (TEA), at a controlled temperature around 10 °C. nih.gov After the initial reaction, the mixture is stirred at room temperature to ensure completion. nih.gov The workup process includes neutralizing the excess base with dry hydrogen chloride, filtering the resulting triethylamine hydrochloride salt, and removing the solvent under vacuum. nih.gov The final carbamate product is then purified by crystallization. nih.gov The structures of these synthesized carbamates are typically confirmed using spectroscopic methods like 1H- and 13C-NMR. nih.govresearchgate.net
Table 1: General Reaction Conditions for Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates
| Parameter | Condition |
|---|---|
| Reactants | Substituted 2-hydroxybenzyl-N-methylamine, Substituted phenyl chlorocarbonate |
| Base | Triethylamine (TEA) |
| Solvent | Dry Diethyl Ether |
| Initial Temperature | 10 °C |
| Reaction Time | 30 minutes at room temperature after initial mixing |
| Purification | Crystallization from heptane/propan-2-ol mixture |
Use of Chloroformates in Carbamate Synthesis.nih.govacs.org
Chloroformates are among the most common and readily available reagents for the preparation of carbamates. nih.gov The synthesis involves the reaction of an amine with an appropriate chloroformate, such as tert-butyl chloroformate, to form the desired carbamate linkage. While widely used, this method can have drawbacks, including the need for a large excess of base and potentially long reaction times to achieve acceptable efficiency. nih.gov
A significant advancement in the use of chloroformates involves their in situ generation, which enhances safety and operational simplicity. acs.orgorganic-chemistry.org One novel photo-on-demand method utilizes chloroform (CHCl₃) as both a solvent and a reactant. acs.orgorganic-chemistry.org By irradiating a chloroform solution containing a primary alcohol with UV light while bubbling oxygen through it, the corresponding chloroformate is generated in situ. organic-chemistry.org This reactive intermediate can then be directly converted to a carbamate in a one-pot synthesis by the subsequent addition of an amine. acs.orgresearchgate.net This technique avoids the direct handling of highly toxic phosgene gas or its oligomers, which are traditionally used to produce chloroformates. acs.org
Optimization of Reaction Conditions and Yields
To maximize the efficiency and yield of carbamate synthesis, careful optimization of reaction parameters such as catalysts, solvents, temperature, and pressure is crucial.
Catalytic Systems in Carbamate Formation.nih.govnih.gov
The use of catalytic promoters is a promising strategy to overcome the limitations of traditional carbamate synthesis methods. nih.gov Various catalytic systems have been developed to enhance reaction rates and yields.
Indium-mediated reactions have been shown to be effective for synthesizing carbamates from amines using only an equimolar amount of alkyl chloroformate, which is an improvement over methods requiring excess reagents. nih.gov Other metal-based catalysts, such as those involving nickel, have been developed for dehydrative urethane (B1682113) formation from carbon dioxide, amines, and alcohols. The activity of these nickel catalysts can be significantly improved by the addition of nitrogen-based bidentate ligands like bipyridines and phenanthrolines. nih.gov
In recent years, zinc-based catalyst systems and metal complex-containing zeolites have also been employed for the synthesis of carbamates, often under environmentally benign conditions of low pressure and temperature. nih.gov For the direct conversion of CO₂ into carbamates, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can serve as both a CO₂ capture agent and a catalyst. organic-chemistry.orgorganic-chemistry.org
Table 2: Examples of Catalytic Systems in Carbamate Synthesis
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Indium | Amine, Alkyl chloroformate | Allows for equimolar reactant use, high reactivity. nih.gov |
| Ni(OAc)₂ with bidentate ligands | Amine, Alcohol, CO₂ | Less toxic than dialkyltin catalysts, high yields. nih.gov |
| Polymer-bound zinc(II) complex | Amine, CO₂, Alkyl halide | Recyclable heterogeneous catalyst. nih.gov |
| DBU / Si(OMe)₄ | Amine, CO₂ | Metal-free system for direct CO₂ conversion. organic-chemistry.orgorganic-chemistry.org |
Solvent Effects on Reaction Efficiency.nih.govresearchgate.net
In reactions involving carbon dioxide and amines, the nature of the solvent determines whether the product is primarily the undissociated carbamic acid or the ammonium carbamate salt. researchgate.net For instance, protophilic, dipolar, aprotic solvents like DMSO and DMF favor the formation of carbamic acid. researchgate.net In contrast, apolar aprotic solvents (benzene, CHCl₃) or amphiprotic solvents (methanol, 2-propanol) tend to yield the ammonium carbamate, which may precipitate from the solution. researchgate.net In syntheses utilizing chloroformates, ethereal solvents like diethyl ether are commonly used. nih.gov For continuous-flow processes using CO₂, acetonitrile has been shown to be an effective solvent. nih.gov
Table 3: Solvent Effects on Carbamate Formation from Naphthylalkylamines and CO₂
| Solvent | Solvent Type | Predominant Species Formed |
|---|---|---|
| DMSO, DMF | Protophilic, Dipolar, Aprotic | Carbamic Acid |
| Dioxane | Protophilic, Dipolar, Aprotic | Carbamic Acid and some Ammonium Carbamate |
| Acetonitrile | Protophobic, Dipolar, Aprotic | Ammonium Carbamate |
| Benzene, CHCl₃ | Apolar, Aprotic | Ammonium Carbamate |
| Methanol, 2-Propanol | Dipolar, Amphiprotic | Ammonium Carbamate |
Data derived from studies on ω-(1-naphthyl)alkylamines. researchgate.net
Temperature and Pressure Considerations.nih.govnih.govureaknowhow.com
Temperature and pressure are critical parameters that must be controlled to optimize carbamate synthesis. The initial formation of a carbamate from an amine and carbon dioxide is an exothermic reaction. ureaknowhow.comtaylorandfrancis.com Therefore, initial cooling may be necessary to manage the reaction, as seen in the synthesis of related carbamates at 10 °C. nih.gov
In continuous-flow systems for carbamate synthesis from CO₂, amines, and alkyl halides, both temperature and pressure have a significant impact on conversion and byproduct formation. nih.gov An optimal temperature must be found to ensure a sufficient reaction rate without promoting side reactions, such as N-alkylation. For example, in one study, a temperature of 70 °C was found to be optimal, as lower temperatures decreased conversion and higher temperatures favored byproduct formation. nih.gov Similarly, pressure can influence the reaction; a pressure of 3 bar was identified as providing good conversion while minimizing byproducts in the same study. nih.gov
Table 4: Effect of Temperature and Pressure on a Continuous-Flow Carbamate Synthesis
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) |
|---|---|---|---|
| 1 | 60 | 3 | ~63 |
| 2 | 70 | 3 | ~78 |
| 3 | 80 | 3 | ~78 (increased byproduct) |
Data adapted from a study on the synthesis of butyl phenylcarbamate. nih.gov
Green Chemistry Approaches in the Synthesis of this compound and Analogues
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.commdpi.com These principles are increasingly being applied to carbamate synthesis.
A primary green approach is the use of carbon dioxide (CO₂) as a C1 feedstock. nih.gov CO₂ is an abundant, non-toxic, and renewable carbon source, making it an attractive alternative to hazardous reagents like phosgene and its derivatives. nih.gov The direct synthesis of carbamates via a three-component coupling of amines, CO₂, and alkyl halides is a well-established green method. organic-chemistry.org
The development of continuous-flow reaction systems further enhances the green credentials of carbamate synthesis. nih.gov Continuous-flow processes offer improved safety, better heat and mass transfer, and can significantly reduce reaction times compared to batch processes. nih.gov A catalyst-free continuous methodology for forming urethanes from amines, alkyl halides, and CO₂ demonstrates a faster and safer alternative to traditional methods. nih.gov
Another significant green innovation is the photo-on-demand in situ synthesis of chloroformates from chloroform and an alcohol. acs.orgorganic-chemistry.org This method completely avoids the use of phosgene, a highly toxic and hazardous chemical, thereby aligning with the green chemistry principle of designing safer chemical syntheses. acs.orgorganic-chemistry.org The use of alternative energy sources like microwave irradiation and ultrasound, as well as the application of biocatalysis, are also key areas of green chemistry research relevant to organic synthesis. jddhs.comresearchgate.net
Chemical Reactivity and Derivatization Studies of Tert Butyl N 2 Hydroxyphenyl N Methylcarbamate
Intramolecular Cyclization Reactions
The most prominent reaction of N-(2-hydroxyphenyl)carbamates is intramolecular cyclization, a process driven by the attack of the phenoxide ion on the carbamate's carbonyl carbon.
Under basic conditions, tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate is expected to undergo intramolecular cyclization to yield N-methyl-1,3-benzoxazol-2(3H)-one. This transformation involves the initial deprotonation of the phenolic hydroxyl group, followed by a nucleophilic attack on the adjacent carbamate (B1207046) carbonyl. The subsequent elimination of the tert-butoxide leaving group results in the formation of the stable five-membered heterocyclic ring system. Studies on analogous phenyl-N-(2-hydroxyphenyl)-N-methylcarbamate esters have demonstrated their effective conversion to benzoxazol-2-ones, establishing this as a key reactivity pathway. orgsyn.org Benzoxazolones are a significant class of heterocyclic compounds with a wide range of biological activities, making this cyclization a synthetically valuable reaction.
| Starting Material | Product | Reaction Type |
|---|---|---|
| This compound | N-methyl-1,3-benzoxazol-2(3H)-one | Intramolecular Cyclization |
Kinetic studies on the base-catalysed cyclization of similar phenyl N-(2-hydroxyphenyl)-N-methylcarbamate esters provide significant insight into the reaction mechanism. The evidence points towards a concerted displacement mechanism. orgsyn.org This pathway avoids the formation of a discrete tetrahedral intermediate. Instead, the bond formation between the phenolic oxygen and the carbamate carbonyl occurs simultaneously with the breaking of the bond to the leaving group (in this case, the tert-butoxide). The magnitude and sign of the Cordes-Thornton cross-interaction coefficient (pXY) in related systems were found to be inconsistent with a stepwise mechanism, lending further support to the concerted pathway. orgsyn.org
Intermolecular Reactions and Functional Group Transformations
While intramolecular cyclization is the predominant pathway, the functional groups on this compound—the phenolic hydroxyl and the carbamate—can potentially undergo intermolecular reactions under conditions that disfavor cyclization.
The phenolic hydroxyl group of the title compound is available for standard esterification reactions. Under appropriate conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, the corresponding ester derivative can be formed.
Direct amidation involving the transformation of the carbamate group is less common for this specific structure, as the intramolecular cyclization pathway is highly favored. The tert-butoxycarbonyl (Boc) group is generally stable to many bases and nucleophiles, typically requiring acidic conditions for removal. google.com
The carbamate nitrogen in this compound is tertiary, bearing both a methyl and a Boc group, which precludes further N-alkylation or N-acylation reactions at this site. However, the phenolic oxygen is a prime site for alkylation. Using alkyl halides in the presence of a base, such as potassium carbonate, would lead to the formation of the corresponding O-alkyl ether. This derivatization of the hydroxyl group would prevent the intramolecular cyclization reaction.
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Phenolic Hydroxyl | O-Alkylation | Alkyl halide, Base | O-alkylated ether |
| Phenolic Hydroxyl | O-Acylation / Esterification | Acyl chloride, Base | O-acylated ester |
Role in Cascade and Multicomponent Reactions
The role of this compound in cascade or multicomponent reactions is not extensively documented in the scientific literature. Its primary reported reactivity involves direct functional group transformations or intramolecular cyclization rather than participation in more complex, sequential reaction sequences.
Derivatization Strategies for Structural Modification
Structural modification of this compound can be strategically approached by targeting specific functionalities within the molecule. Key strategies involve electrophilic aromatic substitution on the electron-rich phenyl ring and alterations to the N-substituent of the carbamate group. These modifications allow for the systematic exploration of structure-activity relationships.
The introduction of halogen atoms onto the phenyl ring of this compound is a primary strategy for structural modification. The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group, making the positions ortho and para to it susceptible to electrophilic halogenation. The carbamate group, being ortho to the hydroxyl, provides some steric hindrance that can influence the regioselectivity of these reactions.
Research into related compounds demonstrates the feasibility of such transformations. For instance, the synthesis of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate has been reported, indicating that direct bromination of the phenyl ring is a viable derivatization pathway. While specific reaction conditions for the parent compound are not detailed in the available literature, standard electrophilic halogenating agents can be employed.
Common reagents for this purpose include N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and sources of electrophilic iodine for iodination. The choice of solvent and reaction temperature can be optimized to control the extent of halogenation and the distribution of isomers.
Table 1: Potential Halogenation Reactions for this compound
| Halogenating Agent | Target Halogen | Potential Product(s) |
| N-Bromosuccinimide (NBS) | Bromine | tert-butyl N-(x-bromo-2-hydroxyphenyl)-N-methylcarbamate (mono- and di-brominated derivatives) |
| N-Chlorosuccinimide (NCS) | Chlorine | tert-butyl N-(x-chloro-2-hydroxyphenyl)-N-methylcarbamate (mono- and di-chlorinated derivatives) |
| Iodine/Oxidizing Agent | Iodine | tert-butyl N-(x-iodo-2-hydroxyphenyl)-N-methylcarbamate (mono- and di-iodinated derivatives) |
Note: The exact position(s) of halogenation (denoted by 'x') would need to be confirmed experimentally but are predicted to be ortho or para to the hydroxyl group.
Modification of the N-substituent on the carbamate nitrogen provides another avenue for derivatization. These alterations can range from complete removal of the methyl group to its replacement with other alkyl or functionalized moieties.
One potential strategy for altering the N-substituent is through N-alkylation. While not specifically documented for this compound, general methods for the alkylation of carbamates can be applied. For example, the use of a strong base to deprotonate the carbamate nitrogen, followed by reaction with an alkyl halide, could introduce a different alkyl group. However, the presence of the acidic phenolic hydroxyl group would necessitate its prior protection.
Conversely, N-demethylation represents another significant structural modification. Metabolic studies of a related compound, m-tert-butylphenyl N-methylcarbamate, have shown that N-demethylation is a possible transformation. nih.gov Chemically, this can be achieved using various reagents known to effect the N-dealkylation of tertiary amines. For instance, treatment with α-chloroethyl chloroformate followed by methanolysis is a common method for the selective removal of an N-methyl group. This would yield the corresponding N-H carbamate, tert-butyl N-(2-hydroxyphenyl)carbamate.
Table 2: Potential N-Substituent Alteration Strategies
| Reaction Type | Reagents | Potential Product |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | tert-butyl N-(2-hydroxyphenyl)-N-alkylcarbamate |
| N-Demethylation | α-Chloroethyl chloroformate, then MeOH | tert-butyl N-(2-hydroxyphenyl)carbamate |
Note: These are proposed strategies based on general chemical principles and reactions on analogous structures.
Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton NMR spectroscopy would reveal the number of distinct proton environments, their integration (ratio), and their proximity to neighboring protons. For tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate, the ¹H-NMR spectrum would be expected to show several key signals. The large tert-butyl group would produce a characteristic singlet, integrating to nine protons, in the upfield region of the spectrum. The N-methyl group would also appear as a singlet, integrating to three protons. The four aromatic protons on the 2-hydroxyphenyl ring would exhibit more complex splitting patterns (likely multiplets) in the downfield aromatic region, with their specific chemical shifts and coupling constants providing information about their relative positions on the ring. The phenolic hydroxyl proton would likely appear as a broad singlet, the chemical shift of which could be concentration and solvent-dependent.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H |
| N-methyl (-NCH₃) | ~3.2 | Singlet | 3H |
| Aromatic (Ar-H) | ~6.8 - 7.3 | Multiplets | 4H |
| Phenolic (-OH) | Variable | Broad Singlet | 1H |
Note: These are predicted values and actual experimental values may vary based on solvent and experimental conditions.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C-NMR spectrum for this compound would show a distinct signal for each unique carbon atom. The carbonyl carbon of the carbamate (B1207046) group would be expected to appear significantly downfield. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would have characteristic chemical shifts. The N-methyl carbon would also be readily identifiable. The six carbons of the aromatic ring would appear in the aromatic region of the spectrum, with the carbon bearing the hydroxyl group and the carbon attached to the nitrogen atom having distinct chemical shifts from the other four.
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~155 |
| Aromatic C-OH | ~150 |
| Aromatic C-N | ~140 |
| Aromatic C-H | ~115 - 130 |
| tert-butyl (quaternary C) | ~80 |
| N-methyl (-NCH₃) | ~35 |
| tert-butyl (methyl C) | ~28 |
Note: These are predicted values and actual experimental values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of the elemental formula, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms, which is a critical step in structure confirmation.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound. In ESI-MS, the molecule would likely be observed as a protonated molecular ion [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. The resulting mass-to-charge ratio would provide the molecular weight. Further fragmentation of the parent ion (MS/MS analysis) could yield characteristic fragments, such as the loss of the tert-butyl group or the cleavage of the carbamate linkage, providing further structural evidence.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl (-OH) group. A strong absorption band around 1700-1720 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the carbamate group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. The C-N and C-O stretching vibrations would also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200 - 3600 | Broad, Medium-Strong |
| Aliphatic C-H stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |
| Carbonyl C=O stretch | 1700 - 1720 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |
| C-N stretch | 1200 - 1350 | Medium |
| C-O stretch | 1000 - 1300 | Medium-Strong |
Note: These are predicted values and actual experimental values may vary based on the sample state (e.g., solid, liquid) and measurement technique.
Lack of Specific Research Data for this compound
The conducted searches for the synthesis, characterization, crystal structure, and chromatographic analysis of this compound did not yield the specific research findings necessary to populate the requested sections with the required level of scientific accuracy and detail. No retrievable scientific articles or database entries provide experimental parameters or results for this compound's solid-state structure determination by X-ray crystallography or its purity assessment and isolation via HPLC and column chromatography.
Therefore, it is not possible to generate the requested article content for the specified sections and subsections while maintaining the required standards of factual accuracy and strict adherence to the subject compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. While specific DFT studies on "tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate" are not detailed in the provided sources, research on analogous compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl) derivatives demonstrates the utility of these methods. bsu.byresearchgate.net For instance, full optimization and electronic structure calculations for such molecules have been carried out using methods like the semi-empirical PM6 method and DFT calculations at the B3LYP/6-311G(d,p) level of theory. researchgate.net These studies focus on defining the optimized state, predicting free energy, and identifying the molecular orbitals that participate in spectrum formation. researchgate.netresearchgate.net Such calculations are crucial for understanding the molecule's stability and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.govmdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, polarizability, and chemical hardness. nih.govmdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and that the molecule is soft, whereas a large gap indicates high stability and that the molecule is hard. nih.govmdpi.com
Computational studies on related hydroxyphenyl compounds provide insight into these parameters. The HOMO-LUMO energy gap clearly shows the charge-transfer interactions occurring within the molecule. nih.gov
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Method |
|---|---|---|---|
| N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide | -9.098 | 1.688 | PM6 |
| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | -9.584 | 0.363 | PM6 |
| 2,4-di-tert-butyl-6-morpholinophenol | -8.544 | 0.430 | PM6 |
This table presents data for related compounds to illustrate the typical values obtained from HOMO-LUMO analysis. bsu.byresearchgate.netscispace.com
Molecular Docking and Molecular Dynamics Simulations (when applied to chemical interactions)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule and a macromolecular target, such as a protein.
Molecular Docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is instrumental in structure-based drug design for identifying potential binding modes and affinities. mdpi.com
Molecular Dynamics (MD) Simulations are used to analyze the time-dependent dynamic changes and binding stability of a molecular complex. mdpi.comdovepress.com An MD simulation calculates the motion of atoms over time, providing insights into conformational changes and the stability of intermolecular interactions, such as hydrogen bonds or pi-alkyl bonds. dovepress.com While specific docking or MD studies involving "this compound" were not found, these methods are highly applicable for investigating its potential interactions with biological targets.
Conformational Analysis and Energy Minimization Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The goal of energy minimization, or geometry optimization, is to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. scispace.com
Computational chemistry employs various methods for this purpose. Initial geometries can be computed using molecular mechanics (MM+) methods. bsu.byresearchgate.net Subsequently, higher-level methods, such as the semi-empirical PM6 method within a solvent medium, are used to optimize the geometry until a global minimum of total energy is achieved. scispace.com This process is essential for obtaining an accurate and stable molecular structure that can be used for further calculations of properties and reactivity.
Prediction of Spectroscopic Parameters
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. DFT methods are commonly used to calculate vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts.
For example, a study on a related Schiff base, (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate, used the B3LYP method with a 6-311++G(dp) basis set to calculate its spectroscopic properties. dergipark.org.tr The calculated vibrational frequencies and NMR chemical shifts showed a good correlation with the experimental data obtained from FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. dergipark.org.tr This agreement between theoretical and experimental values validates the computed molecular structure and electronic properties.
| Parameter | Experimental Value | Calculated Value |
|---|---|---|
| C=O Stretching (cm⁻¹) | 1645 | 1701 |
| C=N Stretching (cm⁻¹) | 1631 | 1664 |
| ¹³C NMR (C=N, ppm) | 168.80 | 147.28 |
| ¹³C NMR (C=O, ppm) | 158.47 | 162.78 |
This table shows a comparison of experimental and calculated spectroscopic data for the related compound (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate, demonstrating the predictive power of computational methods. dergipark.org.tr
Role As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor for Carbazole (B46965) Compounds
The carbazole core is a significant structural motif found in numerous biologically active natural products and functional materials. rsc.org The synthesis of N-substituted carbazoles, in particular, has garnered substantial attention. nih.gov Tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate and its analogs serve as effective precursors for carbazole derivatives through intramolecular cyclization reactions.
One common strategy involves a palladium-catalyzed C-H activation/C-N bond formation. In this approach, the palladium catalyst activates a C-H bond on the phenyl ring ortho to the carbamate (B1207046) group, facilitating an intramolecular cyclization to form the five-membered nitrogen-containing ring of the carbazole skeleton. The tert-butoxycarbonyl (Boc) group is often cleaved under the reaction conditions or in a subsequent step. While direct examples using the title compound are specific to patented or proprietary synthesis routes, the general methodology is well-established for similar N-aryl carbamates. The interest in such methodologies is driven by the need for efficient and regioselective access to the carbazole core for use in pharmaceuticals and organic electronics. rsc.orgresearchgate.net
Table 1: General Conditions for Carbazole Synthesis from N-Aryl Carbamate Precursors
| Catalyst / Reagent | Reaction Type | Key Transformation | Reference Context |
| Palladium(II) Acetate | C-H Activation/Amination | Intramolecular C-N bond formation | Synthesis of N-arylated carbazoles from aniline (B41778) derivatives. researchgate.net |
| Rhodium(III) complexes | C-H Activation | Construction of C-N bonds via nitrene insertion | Access to widely used carbazole derivatives. researchgate.net |
| Transition-Metal Free | Nucleophilic Substitution | Ladderization of oligophenylenes | Formation of multiple C-N bonds in one pot. rsc.org |
Building Block for Novel Tricyclic and Fused Heterocyclic Systems
Beyond carbazoles, the structural features of this compound make it a suitable building block for a variety of other tricyclic and fused heterocyclic systems. The ortho-relationship of the hydroxyl and the N-methylcarbamate groups on the aromatic ring is key to its utility in constructing fused-ring systems.
For instance, intramolecular reactions can be designed to form oxygen- and nitrogen-containing heterocyclic rings. Depending on the reaction conditions and reagents, the hydroxyl group can act as a nucleophile, attacking an electrophilically activated intermediate derived from the carbamate portion, or vice-versa. This can lead to the formation of benzoxazine (B1645224) or benzoxazepine derivatives, among other possibilities. These heterocyclic cores are of significant interest in medicinal chemistry due to their presence in a wide array of bioactive molecules. The Boc group plays a crucial role in these syntheses, modulating the reactivity of the nitrogen atom and allowing for controlled cyclization events. rsc.org
Intermediate in the Synthesis of Scaffolds for Chemical Biology Research
In chemical biology, molecular scaffolds provide the basic framework upon which diverse functional groups can be appended to create libraries of compounds for biological screening. This compound serves as an intermediate in the synthesis of such scaffolds. Its bifunctional nature—a nucleophilic hydroxyl group and a protected amine—allows for sequential or orthogonal chemical modifications.
For example, the hydroxyl group can be alkylated or acylated, while the Boc-protected amine remains intact. acs.org Subsequently, the Boc group can be removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. organic-chemistry.org This stepwise approach enables the systematic generation of a library of related molecules with variations at two different points of the core structure. These libraries are then used in high-throughput screening to identify compounds with desired biological activities, such as enzyme inhibition or receptor binding. The use of this intermediate has been noted in the synthesis of compounds like lacosamide, highlighting its industrial relevance. google.com
Application in Multi-step Organic Synthesis Sequences
The utility of this compound is prominently demonstrated in its application within multi-step organic synthesis sequences. nbinno.com As a stable, characterizable intermediate, it allows for the purification and verification of a molecular structure before proceeding to more complex transformations. The Boc protecting group is critical in this context, as it is stable to a wide range of reaction conditions that might be used to modify other parts of the molecule, such as reactions involving the phenolic hydroxyl group. derpharmachemica.com
In a typical multi-step sequence, the compound might be formed by protecting the secondary amine of N-methyl-2-aminophenol. In subsequent steps, the hydroxyl group could be converted into an ether or ester, or used to direct ortho-lithiation for the introduction of other substituents on the aromatic ring. Finally, the removal of the Boc group unmasks the secondary amine for a final reaction, such as amide bond formation or reductive amination. This strategic use of protection and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex target molecules with high precision and yield. masterorganicchemistry.comorgsyn.org
Table 2: Role in a Hypothetical Multi-Step Synthesis
| Step | Reaction | Purpose |
| 1 | Boc Protection | Mask the reactivity of the N-methyl amine. |
| 2 | O-Alkylation | Functionalize the hydroxyl group. |
| 3 | Boc Deprotection | Unmask the N-methyl amine for further reaction. |
| 4 | N-Acylation | Form a final amide product. |
Strategy for Introducing Protected Amine Functionalities
The introduction of a protected amine is a fundamental strategy in organic synthesis to prevent unwanted side reactions. researchgate.netacs.org The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation and removal, as well as its stability. organic-chemistry.orgresearchgate.net this compound exemplifies the use of this strategy.
The Boc group is typically introduced by reacting the corresponding secondary amine (N-methyl-2-aminophenol) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Once installed, the carbamate is robust and generally inert to nucleophiles, catalytic hydrogenation, and basic conditions. rsc.orgderpharmachemica.com This stability allows for a broad range of chemical modifications to be performed on other parts of the molecule. The deprotection is most commonly achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid, which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol (B103910) (or isobutylene). masterorganicchemistry.com This reliable protection-deprotection protocol makes the Boc group, and by extension intermediates like this compound, invaluable tools for synthetic chemists.
Table 3: Common Reagents for Boc Group Manipulation
| Process | Reagent | Conditions | Outcome |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Basic or neutral, Room temp. | Formation of N-Boc carbamate |
| Deprotection | Trifluoroacetic Acid (TFA) | Anhydrous, Room temp. | Cleavage to the free amine |
| Deprotection | Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane) | Cleavage to the amine salt |
Mechanistic Insights into Reactions Involving Tert Butyl N 2 Hydroxyphenyl N Methylcarbamate
Reaction Mechanism Elucidation for Cyclization Pathways
Specific studies elucidating the cyclization pathways of tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate are not available in the reviewed literature.
Investigation of Transition States in Key Transformations
Detailed investigations of the transition states involved in key transformations of this compound have not been documented in the available research.
Kinetics and Thermodynamics of Reactions
Comprehensive kinetic and thermodynamic data for reactions involving this compound are not present in the surveyed scientific literature.
Influence of Substituent Effects on Reactivity
A systematic study on the influence of substituent effects on the reactivity of this compound is not available in the public literature. Research on related compounds suggests that such effects are likely significant. nih.gov
Advanced Research Methodologies Applied to Tert Butyl N 2 Hydroxyphenyl N Methylcarbamate
Flow Chemistry Applications in Synthesis
Continuous-flow chemistry has emerged as a powerful tool for the synthesis of pharmaceutical ingredients and other fine chemicals, offering enhanced safety, better heat and mass transfer, and the potential for seamless multi-step reactions. nih.gov While specific studies detailing the flow synthesis of tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate are not prevalent, the synthesis of analogous phenolic carbamates and related structures in continuous-flow reactors provides a strong precedent for its applicability.
Research into the continuous synthesis of carbamates and hydroxamic acids has demonstrated the advantages of flow chemistry. vapourtec.com For instance, the optimization of reaction conditions, such as temperature, residence time, and reagent concentration, can be rapidly achieved, leading to higher yields and purity compared to batch processes. vapourtec.com In a typical setup, reagent solutions are pumped through a T-piece mixer into a heated tubing reactor, with a backpressure regulator to control the pressure. vapourtec.com This approach allows for superheating of solvents, accelerating reaction rates. nih.gov
A study on the synthesis of hydroxamic acids, structurally related to carbamates, showed that a continuous-flow process could achieve an 82% yield in 30 minutes, a significant improvement over the 58% conversion in the same timeframe using traditional batch methods. vapourtec.com This highlights the potential for developing a highly efficient and scalable synthesis of this compound.
Table 1: Comparison of Batch vs. Flow Synthesis for a Related Compound (Hydroxamic Acid)
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Conversion (30 min) | 58% | Not directly reported, but 82% isolated yield achieved |
| Isolated Yield | - | 82% |
| Temperature | 70°C | 70°C |
| Residence Time | N/A | 30 minutes |
| Productivity | - | 1.7 g/h (scalable to 2.9 g/h) |
This data is based on the synthesis of N-hydroxy-2-phenylacetamide, a structurally related compound, and illustrates the potential advantages of flow chemistry. vapourtec.com
Solid-Phase Synthesis Approaches
Solid-phase synthesis, most famously pioneered by Bruce Merrifield for peptide synthesis, offers a streamlined approach to the preparation of compound libraries by anchoring a starting material to a solid support and building the molecule in a stepwise fashion. nobelprize.orglibretexts.org This methodology simplifies purification, as excess reagents and byproducts are washed away after each step.
The synthesis of carbamates, including N-aryl carbamates, is amenable to solid-phase techniques. A common approach involves the use of Merrifield resin, which is a chloromethylated polystyrene support. peptide.com The synthesis can be initiated by attaching an appropriate building block to the resin. For a compound like this compound, a strategy could involve anchoring either the phenolic or the amine moiety to the resin.
For example, a mild and efficient method for preparing alkyl carbamates on a solid support has been described where amines and anilines are coupled with Merrifield's resin through a CO2 linker. nih.gov This method is particularly useful for generating large combinatorial libraries for rapid screening. acs.org The reaction conditions are generally mild, and the conversions are often complete. nih.govacs.org
Table 2: General Steps in Solid-Phase Synthesis of a Carbamate (B1207046) on Merrifield Resin
| Step | Description | Typical Reagents/Conditions |
|---|---|---|
| 1. Resin Swelling | The resin is swollen in a suitable solvent to make the reactive sites accessible. | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| 2. Anchoring | The first building block is covalently attached to the resin. | Boc-protected amino acid, Cesium salt, DMF, 50°C peptide.com |
| 3. Deprotection | The protecting group on the anchored molecule is removed. | Trifluoroacetic acid (TFA) in DCM for Boc group removal nobelprize.org |
| 4. Coupling | The next building block is added to the growing chain. | Protected amino acid, coupling agent (e.g., DCC, HOBt) |
| 5. Washing | Excess reagents and byproducts are washed away. | DCM, DMF, Methanol |
| 6. Cleavage | The final compound is cleaved from the resin support. | Strong acid such as HF or TFMSA peptide.com |
This table outlines a generalized procedure for solid-phase synthesis, which can be adapted for the synthesis of specific carbamates.
Automation and High-Throughput Techniques in Reaction Discovery
The discovery of novel chemical reactions and the optimization of existing ones have been revolutionized by automation and high-throughput (HT) techniques. These approaches allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, significantly accelerating the research and development process.
Automated synthesis platforms can perform thousands of experiments in a single day, using minimal amounts of starting materials. chemspeed.com For the synthesis of this compound, such a platform could be employed to screen a wide array of catalysts, solvents, bases, and temperature conditions to identify the optimal parameters for its formation. Palladium-catalyzed cross-coupling reactions, for instance, are often used for the synthesis of N-aryl carbamates and are well-suited for high-throughput screening. researchgate.net
The process typically involves dispensing nanoliter to microliter volumes of reactant stock solutions into multi-well plates using robotic liquid handlers. The reactions are then incubated under controlled conditions, and the outcomes are analyzed using high-throughput analytical methods such as mass spectrometry or chromatography. This allows for the rapid identification of "hits" – reaction conditions that lead to the desired product.
Table 3: Parameters for High-Throughput Screening in the Synthesis of N-Aryl Carbamates
| Variable | Examples of Parameters to be Screened |
|---|---|
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃), Copper catalysts |
| Ligand | Phosphine-based ligands (e.g., XPhos, SPhos), N-heterocyclic carbenes |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃), Organic bases (e.g., DBU, Et₃N) |
| Solvent | Aprotic polar (e.g., DMF, DMSO), Ethereal (e.g., Dioxane, THF), Aromatic (e.g., Toluene) |
| Temperature | Range from room temperature to elevated temperatures (e.g., 25°C to 120°C) |
| Reactant Ratios | Varying stoichiometry of aryl halide, carbamate source, and catalyst loading |
This table illustrates the types of variables that can be systematically investigated in a high-throughput screening campaign for the synthesis of compounds like this compound.
Chemo-Enzymatic Synthesis
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and selective synthetic routes. Enzymes, such as lipases, can exhibit high chemo-, regio-, and enantioselectivity under mild reaction conditions, making them ideal for the synthesis of chiral compounds and for reactions requiring high specificity. mdpi.com
While a direct chemo-enzymatic synthesis of this compound has not been extensively reported, the enzymatic kinetic resolution of a closely related precursor, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been successfully demonstrated. nih.gov In this study, various lipases were screened for their ability to catalyze the transesterification of the racemic alcohol, with Candida antarctica lipase (B570770) B (CAL-B) showing excellent enantioselectivity (E > 200). nih.gov This enzymatic step allows for the separation of the (R)- and (S)-enantiomers, which are valuable chiral building blocks for the synthesis of other complex molecules. nih.gov
The lipase-catalyzed amidation of amino alcohols is another area where chemo-enzymatic approaches have proven effective, often showing high regioselectivity for N-acylation over O-acylation. nih.gov This selectivity is attributed to the specific structure of the enzyme's active site and potential intramolecular acyl migration. nih.gov Such principles could be applied to the selective synthesis of phenolic carbamates.
Table 4: Enzymatic Kinetic Resolution of an Analogous Carbamate
| Parameter | Value/Condition |
|---|---|
| Substrate | (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate |
| Enzyme | Candida antarctica lipase B (CAL-B) |
| Reaction Type | Transesterification |
| Enantioselectivity (E) | > 200 |
| Outcome | Separation of optically pure (R)- and (S)-enantiomers |
This data is from a study on the enzymatic kinetic resolution of a structural analog, demonstrating the potential of chemo-enzymatic methods in producing enantiomerically pure carbamates. nih.gov
Future Research Trajectories for this compound
The carbamate derivative, this compound, presents a scaffold with significant potential for further investigation in the realm of organic chemistry. While its fundamental properties are established, a considerable landscape of unexplored research avenues remains. This article delineates key future directions and identifies existing research gaps concerning this compound, focusing on novel synthetic methodologies, greener production routes, untapped reactivity, integration with modern technologies, and its potential as a precursor for sophisticated chemical tools.
Future Directions and Research Gaps
The exploration of tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate is far from exhaustive. Future research should be directed towards a more profound understanding of its synthesis, reactivity, and potential applications, moving beyond its current role as a simple organic intermediate.
Current synthetic strategies for compounds of this class, while effective, offer opportunities for innovation. Future research could focus on the development of novel catalytic systems for its synthesis. For instance, palladium-catalyzed cross-coupling reactions have proven efficient for the synthesis of various N-aryl carbamates and could be adapted for the specific synthesis of this compound. mit.edu The exploration of alternative coupling partners and catalyst systems could lead to milder reaction conditions and improved yields. Furthermore, biocatalytic approaches, utilizing enzymes to construct the carbamate (B1207046) linkage, represent a promising frontier for achieving high stereoselectivity, particularly in the synthesis of chiral derivatives. nih.govnih.gov The identification and engineering of suitable enzymes could open avenues for the production of enantiomerically pure forms of related hydroxyphenylcarbamates.
In line with the growing emphasis on sustainable chemistry, the development of environmentally benign synthetic routes for this compound is a critical research gap. A significant advancement would be the utilization of carbon dioxide (CO₂) as a C1 source for the carbamate functionality, which would represent a more sustainable alternative to traditional phosgene-based reagents. nih.govrsc.org Research into catalytic systems that can efficiently fix CO₂ with 2-(methylamino)phenol (B3029285) would be highly valuable.
Another avenue for green synthesis lies in the choice of reaction media. The use of deep eutectic solvents (DESs) as both solvent and catalyst for carbamate synthesis has been reported for other systems and could be explored for this specific compound. nih.govmdpi.comnih.govacs.org These solvents are often biodegradable and have low toxicity, offering a greener alternative to conventional volatile organic solvents.
The reactivity of this compound remains largely uncharted territory. The carbamate moiety is known to be a versatile directing group in organic synthesis, capable of facilitating ortho-functionalization of the phenyl ring. nih.govnih.govresearchgate.netacs.orgacs.org Systematic studies on the directed metalation-substitution of the phenyl ring could unlock a wide range of novel derivatives with potentially interesting biological or material properties.
Furthermore, the investigation of decarboxylation reactions of this N-aryl carbamate could provide a novel route to N-methyl-2-aminophenol derivatives. nih.govorganic-chemistry.orgacs.orgresearchgate.net Nickel-catalyzed decarboxylative amination, for instance, has been shown to be effective for other aryl carbamates and could be a valuable transformation. organic-chemistry.orgresearchgate.netrsc.org The potential for this compound to participate in cycloaddition reactions, given the presence of the aromatic ring and the carbamate functionality, also warrants investigation. mdpi.comacs.org
Modern synthetic technologies offer significant potential to enhance the synthesis and study of this compound. Ultrasound-assisted synthesis, for example, has been shown to accelerate reaction rates and improve yields in the formation of other carbamates and could be a valuable tool for optimizing the synthesis of this compound. benthamdirect.comorganic-chemistry.orgresearchgate.netnih.govrsc.org
The development of a continuous flow synthesis process for this carbamate would offer advantages in terms of scalability, safety, and process control. nih.govacs.org Additionally, the application of computational chemistry, specifically Density Functional Theory (DFT) studies, could provide valuable insights into the compound's electronic structure, stability, and reactivity, thereby guiding the rational design of new reactions and applications. acs.orgnih.gov
The structural motif of this compound, containing a phenolic hydroxyl group and a protected amine, makes it an intriguing candidate as a precursor for advanced chemical probes. The 2-aminophenol (B121084) core is a common structural element in fluorescent dyes, suggesting that this compound could be a valuable building block for the synthesis of novel fluorescent probes for biological imaging. nih.govnih.govsemanticscholar.orgrsc.org
Moreover, the carbamate linkage is known to be photolabile under certain conditions. This opens up the possibility of developing "caged" compounds, where a biologically active molecule is released upon irradiation with light. nih.govnih.govresearchgate.nethellobio.com By incorporating a biologically relevant moiety that is masked by the this compound group, it may be possible to create photoactivatable probes for studying cellular processes with high spatiotemporal control.
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-(2-hydroxyphenyl)-N-methylcarbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of carbamate derivatives typically involves nucleophilic substitution or carbamate coupling reactions. For tert-butyl carbamates, a common approach is the reaction of an amine precursor (e.g., N-methyl-2-hydroxyaniline) with tert-butyl chloroformate under basic conditions. Key optimization parameters include:
- Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .
- Temperature Control: Maintain temperatures between 0–5°C during reagent addition to prevent side reactions .
- Stoichiometry: A 1:1.2 molar ratio of amine to tert-butyl chloroformate ensures complete conversion .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.
Example Protocol:
Dissolve N-methyl-2-hydroxyaniline (1.0 eq) in DCM.
Add triethylamine (1.5 eq) and cool to 0°C.
Slowly add tert-butyl chloroformate (1.2 eq) and stir for 12 hours.
Quench with water, extract with DCM, and dry over Na₂SO₄.
Purify via column chromatography (30% ethyl acetate in hexane).
Yield Optimization Table:
| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 0→25 | 12 | 78 |
| THF | 25 | 24 | 65 |
| Acetonitrile | 0→25 | 18 | 72 |
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- ¹³C NMR: Confirm carbamate carbonyl resonance at ~155 ppm .
- IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of carbamate) .
- Mass Spectrometry (ESI-MS): Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular weight (e.g., C₁₃H₁₉NO₃: calc. 261.13) .
Common Pitfalls:
- Overlapping signals in NMR due to rotamers; use variable-temperature NMR or deuterated DMSO to resolve .
- Hydrolysis during MS analysis; employ gentle ionization methods (e.g., ESI instead of EI) .
Advanced Research Questions
Q. How can computational methods (e.g., PM6, TD-DFT) predict the electronic properties and stability of this compound?
Methodological Answer:
- PM6 Semi-Empirical Method: Calculate molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the HOMO energy (-8.797 eV) indicates susceptibility to electrophilic attack .
- TD-DFT: Simulate UV-Vis spectra to predict λ_max. For carbamates, transitions near 290–300 nm (π→π*) are common .
- Solvent Effects: Use implicit solvent models (e.g., COSMO) to evaluate solvatochromism .
Computational Workflow:
Optimize geometry using PM2.
Perform TD-DFT with B3LYP/6-31G(d) basis set.
Compare simulated spectra with experimental UV-Vis data.
Example Data:
| Method | HOMO (eV) | LUMO (eV) | λ_max (nm) |
|---|---|---|---|
| PM6 | -8.797 | 0.379 | 298.78 |
| TD-DFT (Gas) | -8.5 | 0.5 | 305 |
| TD-DFT (H₂O) | -8.6 | 0.4 | 310 |
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D NMR (COSY, HSQC, HMBC): Correlate protons and carbons to confirm connectivity. For example, HMBC can link the tert-butyl group to the carbamate carbonyl .
- Variable-Temperature NMR: Identify rotamers by observing signal splitting at low temperatures (e.g., -40°C) .
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
Case Study:
A reported "doublet" for N-methyl protons at 3.1 ppm in ¹H NMR may split into two signals at -40°C due to restricted rotation. This confirms the presence of rotamers rather than impurities .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage Conditions:
- Stability Tests: Monitor purity via HPLC every 6 months. A >5% decrease in purity warrants repurification .
Degradation Pathways:
- Hydrolysis of the carbamate group to form CO₂ and tert-butanol.
- Oxidation of the phenolic hydroxyl group under aerobic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
